Cas no 1020970-59-5 (2-[(5-chlorothiophen-2-yl)sulfonyl]-N-[(4-fluorophenyl)methyl]acetamide)

2-[(5-Chlorothiophen-2-yl)sulfonyl]-N-[(4-fluorophenyl)methyl]acetamide is a sulfonylacetamide derivative characterized by its unique structural features, including a chlorothiophene and fluorobenzyl moiety. This compound exhibits potential as an intermediate in pharmaceutical synthesis, particularly in the development of biologically active molecules targeting enzyme inhibition or receptor modulation. The presence of the sulfonyl group enhances its reactivity, making it suitable for further functionalization. Its chlorothiophene and fluorophenyl components may contribute to improved binding affinity and metabolic stability in drug design. The compound's well-defined structure allows for precise modifications, supporting research in medicinal chemistry and agrochemical applications. Proper handling and storage are recommended due to its reactive functional groups.
2-[(5-chlorothiophen-2-yl)sulfonyl]-N-[(4-fluorophenyl)methyl]acetamide structure
1020970-59-5 structure
商品名:2-[(5-chlorothiophen-2-yl)sulfonyl]-N-[(4-fluorophenyl)methyl]acetamide
CAS番号:1020970-59-5
MF:C13H11ClFNO3S2
メガワット:347.812743425369
CID:5445809

2-[(5-chlorothiophen-2-yl)sulfonyl]-N-[(4-fluorophenyl)methyl]acetamide 化学的及び物理的性質

名前と識別子

    • 2-(5-chlorothiophen-2-yl)sulfonyl-N-[(4-fluorophenyl)methyl]acetamide
    • 2-[(5-chlorothiophen-2-yl)sulfonyl]-N-[(4-fluorophenyl)methyl]acetamide
    • インチ: 1S/C13H11ClFNO3S2/c14-11-5-6-13(20-11)21(18,19)8-12(17)16-7-9-1-3-10(15)4-2-9/h1-6H,7-8H2,(H,16,17)
    • InChIKey: XZBVUMNMMXQZNJ-UHFFFAOYSA-N
    • ほほえんだ: C(NCC1=CC=C(F)C=C1)(=O)CS(C1SC(Cl)=CC=1)(=O)=O

2-[(5-chlorothiophen-2-yl)sulfonyl]-N-[(4-fluorophenyl)methyl]acetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2986-0149-2mg
2-[(5-chlorothiophen-2-yl)sulfonyl]-N-[(4-fluorophenyl)methyl]acetamide
1020970-59-5 90%+
2mg
$59.0 2023-04-28
Life Chemicals
F2986-0149-15mg
2-[(5-chlorothiophen-2-yl)sulfonyl]-N-[(4-fluorophenyl)methyl]acetamide
1020970-59-5 90%+
15mg
$89.0 2023-04-28
Life Chemicals
F2986-0149-10μmol
2-[(5-chlorothiophen-2-yl)sulfonyl]-N-[(4-fluorophenyl)methyl]acetamide
1020970-59-5 90%+
10μl
$69.0 2023-04-28
Life Chemicals
F2986-0149-40mg
2-[(5-chlorothiophen-2-yl)sulfonyl]-N-[(4-fluorophenyl)methyl]acetamide
1020970-59-5 90%+
40mg
$140.0 2023-04-28
Life Chemicals
F2986-0149-10mg
2-[(5-chlorothiophen-2-yl)sulfonyl]-N-[(4-fluorophenyl)methyl]acetamide
1020970-59-5 90%+
10mg
$79.0 2023-04-28
Life Chemicals
F2986-0149-20μmol
2-[(5-chlorothiophen-2-yl)sulfonyl]-N-[(4-fluorophenyl)methyl]acetamide
1020970-59-5 90%+
20μl
$79.0 2023-04-28
Life Chemicals
F2986-0149-25mg
2-[(5-chlorothiophen-2-yl)sulfonyl]-N-[(4-fluorophenyl)methyl]acetamide
1020970-59-5 90%+
25mg
$109.0 2023-04-28
Life Chemicals
F2986-0149-30mg
2-[(5-chlorothiophen-2-yl)sulfonyl]-N-[(4-fluorophenyl)methyl]acetamide
1020970-59-5 90%+
30mg
$119.0 2023-04-28
Life Chemicals
F2986-0149-1mg
2-[(5-chlorothiophen-2-yl)sulfonyl]-N-[(4-fluorophenyl)methyl]acetamide
1020970-59-5 90%+
1mg
$54.0 2023-04-28
Life Chemicals
F2986-0149-5mg
2-[(5-chlorothiophen-2-yl)sulfonyl]-N-[(4-fluorophenyl)methyl]acetamide
1020970-59-5 90%+
5mg
$69.0 2023-04-28

2-[(5-chlorothiophen-2-yl)sulfonyl]-N-[(4-fluorophenyl)methyl]acetamide 関連文献

2-[(5-chlorothiophen-2-yl)sulfonyl]-N-[(4-fluorophenyl)methyl]acetamideに関する追加情報

Professional Introduction to Compound with CAS No. 1020970-59-5 and Product Name: 2-[(5-chlorothiophen-2-yl)sulfonyl]-N-[(4-fluorophenyl)methyl]acetamide

The compound with the CAS number 1020970-59-5 and the product name 2-[(5-chlorothiophen-2-yl)sulfonyl]-N-[(4-fluorophenyl)methyl]acetamide represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique structural framework, has garnered attention due to its potential applications in medicinal chemistry and drug discovery. The presence of both a chlorothiophene moiety and a fluorophenyl group in its molecular structure suggests a multifaceted interaction profile, which is highly relevant in the development of novel therapeutic agents.

In recent years, the pharmaceutical industry has witnessed a surge in the exploration of heterocyclic compounds, particularly those incorporating sulfur and nitrogen-containing rings. The sulfonyl group in this compound is known to enhance binding affinity and selectivity, making it a valuable scaffold for designing molecules with enhanced pharmacological properties. The combination of a chlorothiophene ring with a fluorophenyl substituent introduces both lipophilicity and electronic modulation, which are critical factors in optimizing drug-like characteristics.

One of the most compelling aspects of this compound is its potential role in addressing unmet medical needs. Current research indicates that derivatives of thiophene-based structures exhibit promising activities against various biological targets, including enzymes and receptors involved in inflammatory pathways. The 5-chlorothiophen-2-yl moiety, in particular, has been identified as a key pharmacophore in several lead compounds that have advanced into clinical trials. This suggests that the compound with CAS No. 1020970-59-5 could serve as a valuable intermediate or building block for further derivatization.

The 4-fluorophenyl group adds another layer of complexity to the compound's interaction profile. Fluoro-substituted aromatic rings are well-documented for their ability to modulate metabolic stability and binding affinity. In particular, fluorine atoms can influence the electronic properties of adjacent functional groups, leading to enhanced potency and selectivity. This feature makes the compound particularly interesting for the development of drugs targeting neurological disorders, where precise molecular interactions are crucial.

Recent studies have highlighted the importance of sulfonamide derivatives in medicinal chemistry due to their versatile biological activities. The sulfonyl-N-[4-fluorophenyl)methyl]acetamide moiety in this compound is reminiscent of several known bioactive molecules that have demonstrated efficacy in preclinical models. These studies suggest that modifications to this scaffold could yield novel compounds with improved pharmacokinetic profiles and reduced toxicity.

The synthesis of this compound involves sophisticated organic chemistry techniques, including multi-step reactions that require precise control over reaction conditions. The introduction of both chloro and fluoro substituents necessitates careful optimization to ensure high yields and purity. Advances in synthetic methodologies have made it possible to construct such complex molecules more efficiently, enabling researchers to explore a broader range of structural variations.

In terms of potential applications, this compound holds promise for several therapeutic areas. For instance, its structural features suggest activity against enzymes involved in metabolic disorders, making it a candidate for further investigation in this field. Additionally, the presence of both sulfur and nitrogen heterocycles may contribute to its ability to interact with biological targets associated with infectious diseases.

The growing interest in thiophene-based compounds is not without precedent. Several FDA-approved drugs contain thiophene rings as part of their molecular structure, underscoring their importance in modern medicine. The compound with CAS No. 1020970-59-5 aligns with this trend by incorporating well-studied pharmacophores that have demonstrated clinical relevance.

As research continues to uncover new biological pathways and targets, compounds like this one will play an increasingly important role in drug discovery efforts. The ability to rapidly synthesize and modify such molecules allows for rapid screening and optimization, accelerating the development process from bench to market.

Future directions for this compound may include exploring its interactions with specific protein targets using computational modeling techniques. Such approaches can provide insights into how structural modifications might enhance binding affinity or selectivity. Additionally, preclinical studies could be conducted to assess its efficacy and safety profiles in relevant disease models.

The integration of cutting-edge technologies into synthetic chemistry has also enabled the exploration of novel reaction pathways that could improve the accessibility of complex molecules like this one. Techniques such as flow chemistry and microwave-assisted synthesis offer advantages over traditional batch processing methods by enhancing reaction efficiency and scalability.

In conclusion, the compound with CAS No. 1020970-59-5 represents a significant contribution to pharmaceutical chemistry due to its unique structural features and potential therapeutic applications. The combination of a chlorothiophene moiety with a fluorophenyl group creates a versatile scaffold that is well-suited for further derivatization and optimization. As research progresses, this molecule is likely to play an important role in addressing unmet medical needs through innovative drug discovery efforts.

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